molecular formula C8H17NO3 B12081353 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose)

3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose)

Cat. No.: B12081353
M. Wt: 175.23 g/mol
InChI Key: ZOYWWAGVGBSJDL-UHFFFAOYSA-N
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Description

3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) is a complex carbohydrate derivative known for its significant role in various biological and chemical processes. This compound is a type of amino sugar, specifically a trideoxy sugar, which means it lacks three hydroxyl groups that are typically present in hexopyranoses. Its unique structure allows it to participate in critical molecular pathways, making it valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves several steps, starting from simpler carbohydrate precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting carbohydrate are protected using suitable protecting groups to prevent unwanted reactions.

    Deoxygenation: Specific hydroxyl groups are selectively removed through deoxygenation reactions, often using reagents like tributyltin hydride and AIBN (azobisisobutyronitrile).

    Amination: Introduction of the dimethylamino group is achieved through nucleophilic substitution reactions, typically using dimethylamine.

    Deprotection: The protecting groups are removed to yield the final product

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ automated processes and advanced purification techniques.

Chemical Reactions Analysis

3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

Common reagents and conditions used in these reactions include mild to moderate temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves its interaction with specific molecular targets and pathways. In the context of antibiotics, it binds to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its bactericidal effects. This interaction disrupts the translation process, leading to the death of bacterial cells .

Comparison with Similar Compounds

3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) can be compared with other similar compounds such as:

The uniqueness of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

4-(dimethylamino)-6-methyloxane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYWWAGVGBSJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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